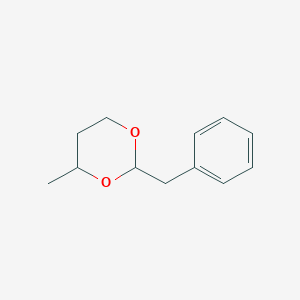
2-Benzyl-4-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-methyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are cyclic acetals derived from the reaction of carbonyl compounds with 1,3-diols. The structure of this compound consists of a six-membered ring containing two oxygen atoms at positions 1 and 3, with a benzyl group attached to the second carbon and a methyl group attached to the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-4-methyl-1,3-dioxane can be synthesized through the acetalization of benzaldehyde with 4-methyl-1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zinc chloride. The reaction is typically carried out in refluxing toluene, with water being continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves, can enhance the yield and purity of the product. Catalysts like zirconium tetrachloride have been reported to be highly efficient for acetalization under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dioxane ring into diols.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Alkyl or aryl substituted dioxanes.
Scientific Research Applications
2-Benzyl-4-methyl-1,3-dioxane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-4-methyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The dioxane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
1,3-Dioxane: A parent compound with similar structural features but without the benzyl and methyl substitutions.
2-Benzyl-1,3-dioxane: Similar to 2-Benzyl-4-methyl-1,3-dioxane but lacks the methyl group at the fourth position.
4-Methyl-1,3-dioxane: Similar to this compound but lacks the benzyl group at the second position.
Uniqueness: this compound is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
5468-07-5 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-benzyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-10-7-8-13-12(14-10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChI Key |
BKOLAFYRIGGULV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


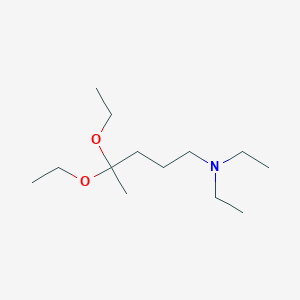
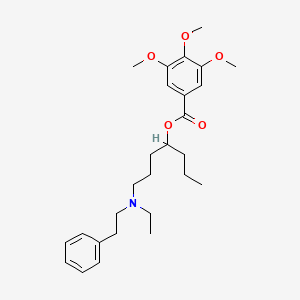
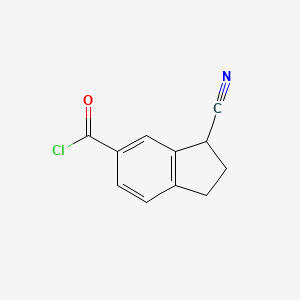
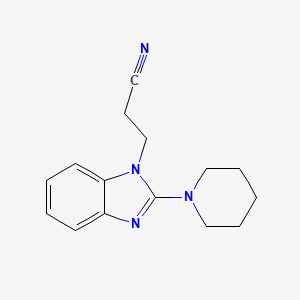
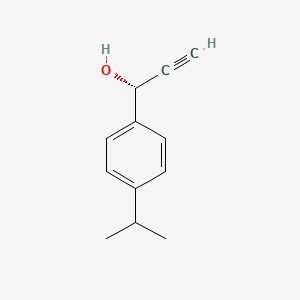
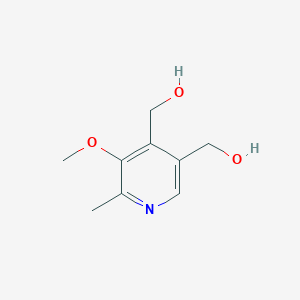
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)

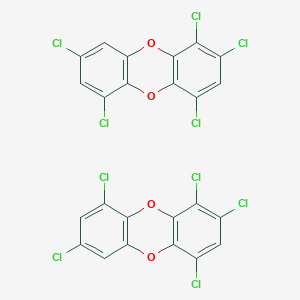
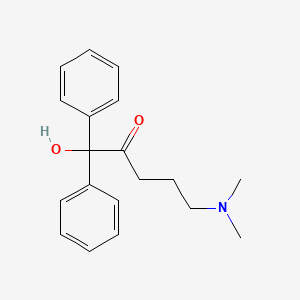
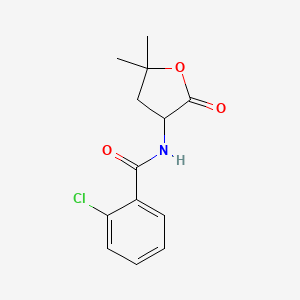
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
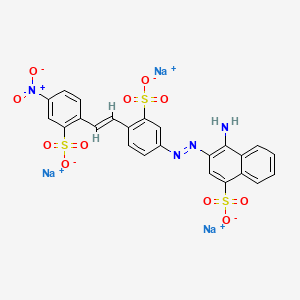
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
